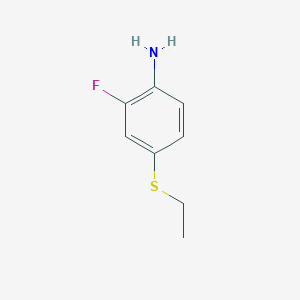

2-Fluoro-4-ethylthioaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNS |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-ethylsulfanyl-2-fluoroaniline |

InChI |

InChI=1S/C8H10FNS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |

InChI Key |

MUIKRBWVNVYCSK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=C(C=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Ethylthioaniline and Its Analogs

Strategies for Stereoselective and Regioselective Synthesis

Achieving specific substitution patterns on the aniline (B41778) ring is a primary challenge in the synthesis of complex molecules like 2-Fluoro-4-ethylthioaniline. Regioselectivity, the control of where functional groups are placed, is paramount.

The introduction of fluorine and a thioether group onto an aniline scaffold can be approached in several ways, primarily dictated by the starting materials and the desired reaction pathway. A common strategy involves the functionalization of a pre-existing aniline derivative. For instance, a synthetic route can begin with a difunctionalized nitrobenzene. In an analogous synthesis, 3-fluoro-4-morpholinoaniline (B119058) is prepared by first reacting 1,2-difluoro-4-nitrobenzene with morpholine (B109124) in a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of the nitro group to form the primary amine. A similar pathway can be envisioned for this compound, where sodium ethanethiolate would be used in place of morpholine.

Another approach involves the direct functionalization of an aniline derivative. This often requires the use of directing groups to control the position of the incoming substituents and protecting groups to prevent unwanted side reactions with the amine functionality.

Complex substituted anilines are often constructed through multi-step sequences starting from simpler, commercially available chemicals. A documented synthetic pathway for 2-fluoro-4-substituted-amino anilines begins with 2-fluoro-4-bromoaniline. This multi-step process involves:

Protection of the amine: The aniline’s amino group is protected, for example, by reacting it with pivaloyl chloride to form an amide. This prevents the amine from interfering in subsequent steps.

Introduction of the sulfur moiety: A palladium-catalyzed cross-coupling reaction is then performed. The protected 2-fluoro-4-bromoaniline is reacted with an ethylthio source in the presence of a palladium catalyst, such as a combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) and a specific phosphine (B1218219) ligand, to form the C-S bond.

Deprotection: The final step is the removal of the protecting group, typically by acid hydrolysis (e.g., with aqueous sulfuric acid), to reveal the amino group and yield the final product, this compound.

Automated multi-step continuous flow synthesis represents a modern approach that can streamline such processes, offering rapid and efficient access to complex molecules with minimal isolation of intermediates.

Thioether Formation Reactions in the Context of Aniline Derivatives

The creation of the C-S bond for the thioether is a critical step. Transition-metal catalysis is a powerful tool for this transformation, with several metals being effective.

Copper-Catalyzed Reactions: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, are widely used. These reactions can tolerate a variety of functional groups, including unprotected amines.

Palladium and Nickel-Catalyzed Reactions: Palladium and nickel complexes are also highly effective catalysts for C-S bond formation. These reactions often exhibit high efficiency and can be used with a broad range of substrates. A patent for aniline thioether synthesis describes reacting a thiocyanated aniline compound with an alcohol or organic halide in the presence of a base.

The choice of catalyst and ligands is crucial for achieving high yields and selectivity. Recent research has focused on developing catalytic systems that are more economical and less toxic.

| Catalyst System | Sulfur Source | Typical Substrate | Key Advantages |

|---|---|---|---|

| Copper (e.g., CuI) | Thiols (RSH) | Aryl Halides | Cost-effective, tolerates various functional groups. |

| Palladium (e.g., Pd(OAc)₂) | Thiols, Disulfides | Aryl Halides/Triflates | High efficiency, broad substrate scope. |

| Nickel (e.g., NiCl₂(dppp)) | Thiols, Disulfides | Aryl Halides | Economical alternative to palladium. |

Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can significantly alter a molecule's properties. Several methods exist for the fluorination of aromatic systems.

Electrophilic fluorination is a common method that involves the use of reagents with a "positive" fluorine source (electrophilic N-F reagents). N-Fluorobenzenesulfonimide (NFSI) is a widely used reagent that is stable, easy to handle, and effective for the direct fluorination of C-H bonds in aromatic compounds, often with the aid of a palladium catalyst to ensure regioselectivity.

Another strategy is nucleophilic aromatic substitution (SNAr), which is effective when the aromatic ring is substituted with strong electron-withdrawing groups. For example, a precursor like 1,2-dichloro-4-nitrobenzene could be reacted with a fluoride (B91410) source to replace one of the chlorine atoms with fluorine.

Optimization of Reaction Conditions and Catalyst Systems in Laboratory Synthesis

The efficiency of any synthetic route depends heavily on the optimization of reaction parameters. Key variables that are typically adjusted to maximize yield and purity include the choice of catalyst, ligand, solvent, base, reaction temperature, and time.

For instance, in copper-catalyzed domino reactions for synthesizing tetrahydroquinoline derivatives, parameters such as the specific copper salt (e.g., Cu(TFA)₂), solvent (e.g., hexane), and temperature were systematically varied to achieve an optimal yield of 92%. Similarly, in the synthesis of (prop-2-ynyloxy)benzene derivatives, different bases (e.g., K₂CO₃, LiH) and solvents (e.g., acetone, THF) were tested to find the conditions that provided the best yields. The development of N-heterocycle synthesis using an organocatalyst also involved screening solvents and temperatures, with toluene (B28343) at 70°C proving to be optimal.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(TFA)₂ | Hexane | 80 | 92 |

| 2 | Cu(TFA)₂ | Acetonitrile | 80 | 45 |

| 3 | Cu(TFA)₂ | Toluene | 80 | 68 |

| 4 | Cu(OAc)₂ | Hexane | 80 | 75 |

| 5 | Pd(OAc)₂ | Hexane | 80 | Moderate |

| 6 | Cu(TFA)₂ | Hexane | Room Temp. | Lower |

Development of Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. The goal is to develop routes that are not only efficient but also environmentally benign. This involves reducing waste, avoiding hazardous solvents, lowering energy consumption, and using renewable resources where possible.

One major area of development is the use of biocatalysis. Researchers have developed systems that use coupled enzymes to synthesize high-value amines from low-cost alcohols, with water being the only byproduct. This approach offers significant environmental benefits over traditional chemical routes that may involve toxic reagents and waste streams.

Other sustainable strategies include:

Using Greener Solvents: Performing reactions in water or other environmentally friendly solvents instead of volatile organic compounds.

Catalyst Improvement: Developing catalysts based on abundant and less toxic metals (e.g., iron) or using organocatalysts to replace heavy metals.

Process Intensification: Employing one-pot syntheses or continuous flow reactors to reduce reaction times, energy use, and waste generation. These methods can lead to more efficient and safer manufacturing processes.

By integrating these principles, chemists aim to create synthetic pathways to compounds like this compound that are both economically viable and environmentally responsible.

Reactivity and Chemical Transformations of 2 Fluoro 4 Ethylthioaniline

Reactions Involving the Aromatic Amino Group (–NH2)

The primary amino group attached to the aromatic ring is a versatile functional group that readily participates in a variety of reactions, including nucleophilic acylations, alkylations, diazotizations, and condensations to form heterocyclic systems. The presence of the ortho-fluoro substituent tends to decrease the nucleophilicity of the amino group due to its electron-withdrawing nature.

Nucleophilic Acylation and Alkylation Reactions

The amino group of 2-Fluoro-4-ethylthioaniline can act as a nucleophile and react with acylating and alkylating agents.

Nucleophilic Acylation: This reaction involves the substitution of a hydrogen atom of the amino group with an acyl group (R-C=O), leading to the formation of an amide. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The electron-withdrawing fluorine atom at the ortho position reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and potentially requiring slightly more forcing reaction conditions compared to unsubstituted aniline (B41778).

Reaction Scheme:

This compound + Acylating Agent (e.g., Acetyl Chloride) → N-(2-Fluoro-4-(ethylthio)phenyl)acetamide + HCl

Nucleophilic Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. The reduced nucleophilicity of the amino group in this compound can further complicate this transformation, often requiring specific catalysts or reaction conditions to achieve selective mono-alkylation.

Diazotization and Azo Coupling Reactions

Aromatic primary amines are precursors to diazonium salts through a process called diazotization. These salts are valuable intermediates in organic synthesis, particularly for the formation of azo compounds.

Diazotization: this compound can be converted to its corresponding diazonium salt by treatment with a cold, acidic solution of sodium nitrite (B80452) (NaNO2). The reaction is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the relatively unstable diazonium salt. The electron-withdrawing nature of the fluorine substituent can influence the stability of the resulting diazonium salt.

Reaction Scheme:

This compound + NaNO2 + 2HCl (aq, 0-5 °C) → 2-Fluoro-4-(ethylthio)benzenediazonium chloride + NaCl + 2H2O

Azo Coupling: The resulting 2-Fluoro-4-(ethylthio)benzenediazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. This reaction leads to the formation of brightly colored azo compounds, which are widely used as dyes and pigments. The coupling partner's nature and the reaction pH determine the final product's structure and color. The electrophilicity of the diazonium salt, and thus its reactivity in azo coupling, is enhanced by the electron-withdrawing fluorine atom.

Reaction Scheme:

2-Fluoro-4-(ethylthio)benzenediazonium chloride + Phenol → 2-Fluoro-4-(ethylthio)-4'-hydroxyazobenzene + HCl

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl Chloride | N-(2-Fluoro-4-(ethylthio)phenyl)acetamide | Acylation |

| This compound | Sodium Nitrite, HCl | 2-Fluoro-4-(ethylthio)benzenediazonium chloride | Diazotization |

| 2-Fluoro-4-(ethylthio)benzenediazonium chloride | Phenol | 2-Fluoro-4-(ethylthio)-4'-hydroxyazobenzene | Azo Coupling |

Condensation Reactions for Heterocyclic Ring Formation

The amino group of this compound can participate in condensation reactions with various difunctional compounds to construct heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

Quinoline (B57606) Synthesis: Substituted quinolines can be synthesized from anilines through several named reactions. For example, in the Skraup synthesis, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). In the case of this compound, this reaction would be expected to yield a substituted quinoline, with the position of the substituents on the quinoline ring being determined by the initial substitution pattern of the aniline. The electron-withdrawing fluorine and the ethylthio group would influence the regioselectivity of the cyclization.

Benzimidazole Synthesis: While this compound itself is not a direct precursor for benzimidazoles, a related derivative, 3-fluoro-5-(ethylthio)benzene-1,2-diamine, could be. This diamine, upon condensation with carboxylic acids or their derivatives (Phillips-Ladenburg synthesis), would yield substituted benzimidazoles.

Benzothiazole (B30560) Synthesis: Similarly, the synthesis of benzothiazoles generally requires a 2-aminothiophenol (B119425) derivative. If the amino group of this compound were converted to a thiol group ortho to the amino group, the resulting compound could serve as a precursor for the synthesis of fluoro- and ethylthio-substituted benzothiazoles via condensation with aldehydes or carboxylic acids.

Transformations of the Ethylthio Group (–SC2H5)

The ethylthio group is a versatile functionality that can undergo various transformations, most notably oxidation to sulfoxides and sulfones, and participate in metal-catalyzed cross-coupling reactions.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the ethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, both of which are important functional groups in medicinal and materials chemistry. The challenge in these reactions is to achieve selective oxidation of the sulfur atom without affecting the amino group, which is also susceptible to oxidation.

Oxidation to Sulfoxide: The partial oxidation of the ethylthio group to a sulfoxide can be achieved using a variety of mild oxidizing agents. Reagents such as hydrogen peroxide in a controlled stoichiometry, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are commonly employed. The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the sulfone and to avoid side reactions with the amino group.

Reaction Scheme:

This compound + H2O2 → 2-Fluoro-4-(ethylsulfinyl)aniline + H2O

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents or a larger excess of the oxidant leads to the formation of the corresponding sulfone. Reagents like potassium permanganate, or an excess of hydrogen peroxide, often in the presence of a catalyst, can be used for this transformation. Again, protecting the amino group or carefully selecting the reaction conditions is necessary to ensure the desired outcome.

Reaction Scheme:

This compound + 2 H2O2 → 2-Fluoro-4-(ethylsulfonyl)aniline + 2 H2O

| Starting Material | Oxidizing Agent | Product |

| This compound | H2O2 (1 equiv.) | 2-Fluoro-4-(ethylsulfinyl)aniline |

| This compound | H2O2 (excess) | 2-Fluoro-4-(ethylsulfonyl)aniline |

| 2-Fluoro-4-(ethylsulfinyl)aniline | H2O2 | 2-Fluoro-4-(ethylsulfonyl)aniline |

Metal-Catalyzed Cross-Coupling Reactions at the Sulfur Center or Adjacent Positions

While less common than for other functional groups, the C-S bond in thioethers can participate in certain metal-catalyzed cross-coupling reactions. These reactions offer a pathway to form new carbon-carbon or carbon-heteroatom bonds.

Reactions at the Sulfur Center: Desulfurative cross-coupling reactions, where the C-S bond is cleaved and a new bond is formed, are known. For example, under specific palladium or nickel catalysis, the ethylthio group could potentially be replaced by other functional groups. However, such reactions often require harsh conditions and may not be compatible with the other functional groups present in this compound.

Reactions at Adjacent Positions: More commonly, the ethylthio group can direct metalation at an adjacent ortho position, which can then be followed by a cross-coupling reaction. For example, directed ortho-metalation (DoM) using a strong base could deprotonate the aromatic ring at the position ortho to the ethylthio group. The resulting organometallic intermediate could then be quenched with an electrophile or participate in a cross-coupling reaction. The presence of the fluorine atom and the amino group would significantly influence the feasibility and regioselectivity of such a reaction.

Sulfonium (B1226848) Salt Formation and Derived Reactions

The sulfur atom of the ethylthio group in this compound is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent, leading to a positively charged sulfur center.

The formation of a sulfonium salt significantly alters the electronic properties of the substituent. The positively charged sulfur becomes a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of other reactions.

Table 1: Hypothetical Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | 2-Fluoro-4-(ethylmethylsulfonium)aniline iodide | Room temperature, polar solvent (e.g., acetone) |

These sulfonium salts can subsequently undergo various reactions. For instance, they can act as leaving groups in nucleophilic substitution reactions or participate in rearrangements.

Influence of Ortho-Fluorine Substitution on Aromatic Reactivity

The fluorine atom at the ortho position to the amino group exerts a significant influence on the reactivity of the aromatic ring through both inductive and resonance effects.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on the aniline ring determine the position of the incoming electrophile. The amino group is a powerful activating group and an ortho-, para-director. The ethylthio group is also activating and ortho-, para-directing. The fluorine atom, while deactivating due to its strong inductive electron-withdrawing effect (-I), is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect).

The combined directing effects of these groups in this compound would lead to a complex regiochemical outcome. The primary positions for electrophilic attack are ortho and para to the strongly activating amino group. However, one of the ortho positions is blocked by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group (and meta to the ethylthio group) or para to the amino group (which is also ortho to the ethylthio group).

The activating and directing strengths of the substituents generally follow the order: -NH₂ > -SR > -F. Consequently, the amino group will be the dominant directing group. The position ortho to the amino group (C6) and the position para to the amino group (C5, which is ortho to the ethylthio group) are the most probable sites of substitution. Steric hindrance from the adjacent ethylthio group might slightly disfavor substitution at the C5 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 2-Fluoro-6-nitro-4-ethylthioaniline | The amino group is the strongest activator, directing ortho. The C6 position is sterically accessible. |

| Bromination (Br₂/FeBr₃) | 2-Fluoro-6-bromo-4-ethylthioaniline and 5-bromo-2-fluoro-4-ethylthioaniline | Bromination is highly activating, potentially leading to substitution at both activated positions. |

Activation for Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). The fluorine atom in this compound can act as a leaving group in SNAr reactions, particularly if the ring is further activated by a strongly electron-withdrawing group, typically in the ortho or para position to the fluorine.

In its ground state, this compound is not highly activated for SNAr. The amino and ethylthio groups are electron-donating, which disfavors nucleophilic attack. However, if the amino group is converted into an electron-withdrawing group (e.g., through diazotization to form a diazonium salt), the susceptibility of the ring to nucleophilic attack at the carbon bearing the fluorine would increase significantly.

Cyclization Reactions and Ring-Forming Processes Employing this compound

The bifunctional nature of this compound, possessing both an amino group and a thioether, makes it a potential precursor for the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur.

One plausible cyclization pathway involves the formation of benzothiazine derivatives. For example, reaction with a suitable two-carbon electrophile could lead to the formation of a six-membered ring containing both the nitrogen and sulfur atoms. This could proceed through an initial reaction at the more nucleophilic amino group, followed by an intramolecular cyclization involving the sulfur atom.

Another possibility is the use of this aniline derivative in named reactions for heterocycle synthesis. For instance, a modified Pictet-Spengler or Bischler-Napieralski reaction, following appropriate derivatization of the amino group, could potentially lead to the formation of fused heterocyclic systems. However, the specific conditions and feasibility would require experimental investigation.

Table 3: Potential Cyclization Reactions of this compound Derivatives

| Reaction Type | Hypothetical Product | Required Co-reactant/Conditions |

|---|---|---|

| Benzothiazine formation | A dihydrobenzothiazine derivative | A dielectrophile such as α-haloketone or α-haloacyl halide, followed by cyclization. |

Advanced Spectroscopic Characterization and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2-Fluoro-4-ethylthioaniline, a combination of 1H, 13C, and 19F NMR would provide a complete picture of the molecule's connectivity and spatial arrangement.

Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons would appear as distinct multiplets in the downfield region, with their splitting patterns dictated by coupling to each other and to the fluorine atom. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The amine (-NH2) protons would likely appear as a broad singlet.

Interactive Table: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.10 | dd | J(H,H) = 8.5, J(H,F) = 10.0 | H-6 |

| ~6.95 | ddd | J(H,H) = 8.5, 2.5, J(H,F) = 2.0 | H-5 |

| ~6.80 | d | J(H,H) = 2.5 | H-3 |

| ~3.80 | br s | - | -NH₂ |

| ~2.85 | q | J(H,H) = 7.4 | -SCH₂CH₃ |

¹³C NMR: The carbon-13 NMR spectrum would identify all the unique carbon atoms in the molecule. The fluorine atom would cause characteristic splitting of the signals for the carbon atoms it is attached to and those nearby (C-F coupling). The chemical shifts would confirm the presence of the aromatic ring, the ethylthio group, and the carbon bearing the amino group.

Interactive Table: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|

| ~155.0 | d, J(C,F) = 240.0 | C-2 |

| ~140.0 | d, J(C,F) = 2.0 | C-1 |

| ~130.0 | d, J(C,F) = 8.0 | C-4 |

| ~125.0 | d, J(C,F) = 4.0 | C-6 |

| ~118.0 | d, J(C,F) = 22.0 | C-3 |

| ~115.0 | d, J(C,F) = 25.0 | C-5 |

| ~28.0 | s | -SCH₂CH₃ |

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for fluorinated compounds. It would show a single resonance for the fluorine atom in this compound. The chemical shift would be indicative of the electronic environment of the fluorine on the aromatic ring, and its multiplicity would arise from coupling to adjacent protons.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the aromatic protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It would be instrumental in connecting the ethylthio group to the aromatic ring and confirming the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of different protons. It could be used to confirm the through-space relationships between the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula (C₈H₁₀FNS). The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show characteristic fragment ions, providing further structural information and confirming the connectivity of the ethylthio and fluoro-aniline moieties.

Interactive Table: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 172.0596 | 172.0598 | Molecular Ion |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would display characteristic absorption or scattering bands corresponding to the functional groups present in this compound.

FTIR: The FTIR spectrum would be expected to show strong bands for the N-H stretching of the primary amine, C-H stretching from the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, C-F stretching, and C-S stretching.

Raman: Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing complementary information.

Interactive Table: Hypothetical FTIR and Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3300 | Strong (FTIR) | N-H stretching (amine) |

| 3100-3000 | Medium (FTIR/Raman) | Aromatic C-H stretching |

| 2980-2850 | Medium (FTIR/Raman) | Aliphatic C-H stretching |

| 1620-1580 | Strong (FTIR/Raman) | C=C aromatic ring stretching |

| 1250-1200 | Strong (FTIR) | C-F stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the substituted benzene (B151609) ring. The position and intensity of the absorption maxima (λ_max) would be influenced by the electronic effects of the fluoro, ethylthio, and amino substituents on the aromatic system.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the ethylthio group relative to the aromatic ring. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Ethylthioaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the behavior of 2-Fluoro-4-ethylthioaniline. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and orbital energies.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) ring and the nitrogen and sulfur atoms, reflecting the strong electron-donating character of the amino and ethylthio groups. The lone pairs on these heteroatoms contribute significantly to the energy and spatial distribution of the HOMO. Conversely, the LUMO is anticipated to be distributed across the aromatic ring's π* antibonding system. The presence of the electronegative fluorine atom can also influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.25 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.15 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO; indicates chemical stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the electronegative fluorine and nitrogen atoms, as well as the sulfur atom, due to their lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic ring would exhibit regions of positive potential (typically colored blue). This distribution indicates that electrophilic attack is most likely to occur at the ortho and para positions relative to the activating amino group, though this is modified by the presence of the other substituents. The nitrogen atom itself is a primary site for protonation.

| Atom | Charge (e) | Implication |

|---|---|---|

| N (Amino) | -0.85 | High negative charge indicates a nucleophilic center. |

| F (Fluoro) | -0.40 | Electronegative character, withdraws electron density inductively. |

| S (Ethylthio) | -0.15 | Moderate negative charge, acts as a weak electron-donating group. |

| C (Attached to N) | +0.20 | Positive charge due to bonding with electronegative nitrogen. |

| Property | Predicted Value | Method |

|---|---|---|

| Acidity (pKa of NH₃⁺) | ~4.5 | DFT with Solvation Model |

| Basicity (pKb) | ~9.5 | Calculated from pKa |

| Dipole Moment | ~2.8 Debye | DFT (Gas Phase) |

Elucidation of Reaction Mechanisms through Transition State Calculations

Theoretical calculations are indispensable for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict reaction rates and determine the most favorable reaction pathway. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, transition state theory can clarify the influence of the substituents on reactivity and regioselectivity. For instance, calculations could quantify the preference for substitution at the C5 or C6 positions by comparing the activation energies of the corresponding transition states.

In Silico Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) and Raman spectrum. Comparing this computed spectrum with experimental data helps in assigning specific vibrational modes to observed peaks. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Furthermore, these calculations can determine the relative energies of different conformers. For this compound, key conformational variables include the rotation around the C-S and C-N bonds and the pyramidal inversion of the amino group. Computational studies on similar molecules like thioanisole (B89551) have shown that the energy difference between planar and perpendicular conformations of the thioether group can be very small, suggesting conformational flexibility.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. By simulating the motion of atoms over time based on a force field, MD can explore the full conformational landscape of this compound in different environments, such as in aqueous solution. These simulations can reveal the preferred orientations of the ethylthio and amino groups, the timescale of conformational changes, and the nature of solvent interactions, offering a more complete understanding of the molecule's behavior under realistic conditions.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) moiety, combined with the electronic effects of the fluorine and ethylthio substituents, positions 2-Fluoro-4-ethylthioaniline as a versatile precursor for a variety of intricate molecular architectures.

Incorporation into Nitrogen-Containing Heterocyclic Systems

The primary amino group of this compound serves as a reactive handle for constructing nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. While specific examples detailing the use of this exact aniline are not broadly documented, its structure is amenable to established synthetic routes for heterocycles such as:

Benzothiazoles: Through condensation with appropriate reagents, the aniline can be cyclized to form benzothiazole (B30560) derivatives. The fluorine and ethylthio groups would be retained on the benzene (B151609) ring of the resulting heterocyclic system, thereby tuning its electronic properties and biological activity.

Quinolines and Quinoxalines: In reactions like the Skraup or Doebner-von Miller synthesis for quinolines, or condensation with 1,2-dicarbonyl compounds for quinoxalines, the aniline moiety can be integrated to form these fused ring systems. The substituents offer a route to novel derivatives with tailored properties.

Phenothiazines: The synthesis of phenothiazines can involve the reaction of substituted anilines with sulfur. The presence of the ethylthio group on this compound provides a unique starting point for creating phenothiazine (B1677639) structures with specific substitution patterns, which are of interest for their redox activity.

The incorporation of both fluorine and a sulfur-containing group is particularly significant, as these elements are known to enhance the pharmacological and material properties of heterocyclic compounds.

Precursor for Advanced Aromatic and Polyaromatic Compounds

Beyond heterocycles, this compound is a building block for constructing larger, functionalized aromatic and polyaromatic systems. The amino group can be readily converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of other functional groups or for use in coupling reactions.

Furthermore, the inherent structure of the molecule allows it to participate in modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis for creating complex molecules with precise structural control, enabling the synthesis of advanced materials or biologically active compounds from the this compound scaffold.

Development of Novel Organic Materials and Functional Materials

The distinct electronic and steric properties imparted by the fluoro and ethylthio groups make this compound an attractive intermediate for the development of high-performance organic materials.

Components in Liquid Crystalline Materials Research

In the field of liquid crystals (LCs), molecular structure dictates the material's physical properties, such as its mesophase behavior, dielectric anisotropy, and viscosity. Fluorine substitution is a widely used strategy in the design of advanced LC materials. The high electronegativity of fluorine creates a strong dipole moment, which is crucial for controlling the dielectric anisotropy—a key parameter for display applications.

While direct integration of this compound into final LC molecules is not extensively reported, its potential as a precursor is significant. It can be used to synthesize calamitic (rod-shaped) liquid crystals where the fluorinated and thioether-substituted phenyl ring forms a core part of the molecular structure. The combination of a polar fluoro group and a flexible, polarizable ethylthio group could lead to materials with unique phase behaviors and electro-optical properties.

| Structural Feature | Influence on Liquid Crystal Properties |

| Fluoro Group | Creates strong dipole moment; modifies dielectric anisotropy; can lower melting points. |

| Ethylthio Group | Introduces flexibility; affects molecular packing and mesophase stability; increases polarizability. |

| Aniline Moiety | Provides a synthetic handle for elongation into a mesogenic (rod-like) structure. |

Precursors for Optoelectronic Materials and Conductive Polymers

Aniline and its derivatives are the canonical monomers for the synthesis of polyaniline, one of the most studied conductive polymers. The properties of polyaniline can be finely tuned by introducing substituents onto the aniline ring. Using this compound as a monomer or co-monomer in polymerization reactions would yield a substituted polyaniline with modified electronic and physical properties.

The electron-withdrawing nature of the fluorine atom and the sulfur atom of the thioether group would alter the redox potentials and conductivity of the resulting polymer. Such materials are of interest for applications in:

Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers.

Sensors: Where changes in conductivity upon exposure to an analyte can be measured.

Anti-static Coatings: Leveraging the inherent conductivity of the polymer.

Optoelectronic materials rely on the precise control of light and electrical energy. The unique electronic profile of this compound makes it a valuable precursor for creating organic semiconductors and other functional molecules for these applications.

Intermediate for Energy Storage Materials Research (e.g., anode materials)

Research into next-generation energy storage, particularly in lithium-sulfur (Li-S) batteries, often involves the use of organosulfur compounds. These materials can play roles as electrode materials, electrolyte additives, or components of polymer binders. The presence of a thioether linkage in this compound makes it a relevant intermediate for this field.

For instance, it could be used as a starting material to synthesize more complex redox-active polymers or molecules for use in cathodes or as protective layers on anodes. The sulfur atom can participate in the electrochemical processes, while the fluorinated aromatic ring can enhance thermal and electrochemical stability. Research has shown that fluorinated and ether-containing electrolytes can improve battery performance by wetting the sulfur cathode and inhibiting polysulfide shuttling, highlighting the synergistic benefit of fluorine and sulfur-containing functionalities in battery chemistry. Although not an electrolyte itself, this compound provides the chemical motifs that are desirable in materials designed for advanced energy storage systems.

Ligand Synthesis for Catalysis Research

The molecular architecture of this compound makes it a candidate for the synthesis of specialized ligands for metal-catalyzed reactions. The aniline nitrogen and the sulfur atom of the ethylthio group can both act as donor atoms to coordinate with transition metals, forming stable complexes. The fluorine substituent can modulate the electronic properties of the aromatic ring, which in turn can influence the catalytic activity and stability of the resulting metal complex.

Aniline derivatives are foundational in the synthesis of Schiff base ligands, which are known for their wide applications in catalysis. nih.gov The primary amine of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases. These ligands can then coordinate with a variety of transition metals to create catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Furthermore, the thioether group offers an additional coordination site. Ligands containing both nitrogen and sulfur donors, known as N,S-bidentate ligands, can form highly stable chelate rings with metal centers. This chelation effect often enhances the stability and selectivity of the catalyst. The presence of the fluorine atom can increase the oxidative stability of the ligand and fine-tune the Lewis acidity of the metal center, potentially leading to improved catalytic performance.

Phosphine (B1218219) ligands containing perfluoro-alkyl groups have been synthesized and used in catalysis to create complexes with various transition metals. le.ac.uk Similarly, the fluoro and ethylthio groups on the aniline ring of this compound could be exploited to create novel phosphine-based ligands. For example, the amino group could be transformed into a phosphino (B1201336) group or used as a handle to attach a separate phosphine-containing moiety.

Table 1: Potential Catalytic Applications of Ligands Derived from this compound

| Catalyst Type | Potential Reaction | Role of this compound Moiety |

| Schiff Base Complexes | Oxidation of Alcohols, Asymmetric Synthesis | Provides N-donor for coordination; fluorine atom modulates electronic properties. |

| N,S-Bidentate Ligand Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Nitrogen and sulfur atoms act as a chelating system to stabilize the metal center. |

| Phosphine Ligand Derivatives | Hydrogenation, Hydroformylation | Serves as a backbone for ligand structure; fluorine influences catalyst solubility and activity. |

Scaffold Diversification for Chemical Probes in Biological Systems Research

In the field of chemical biology, small molecules known as chemical probes are essential tools for studying biological processes within cellular systems. nih.gov The design of these probes often starts with a core structure, or scaffold, which can be systematically modified to create a library of related compounds. ljmu.ac.uk The this compound structure possesses features that make it a suitable scaffold for the development of chemical probe libraries.

The term "scaffold" in medicinal chemistry refers to a core molecular structure that can be chemically modified in various positions to generate a library of compounds. nih.govresearchgate.netnih.gov The aniline moiety of this compound is a common starting point for a range of chemical transformations. The amino group can be acylated, alkylated, or used in coupling reactions to attach different functional groups or reporter tags (e.g., fluorophores, biotin).

The aromatic ring itself provides two additional sites for modification (ortho and meta to the amino group) through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, a technique used to monitor the interaction of the probe with its environment without the need for a bulky reporter group. ljmu.ac.uk The ethylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the polarity and hydrogen-bonding capabilities of the molecule.

This multi-point diversification allows for the creation of a wide array of molecules from a single starting scaffold. These libraries of compounds can then be used in research to investigate cellular functions and interactions. The systematic variation of the substituents allows researchers to understand how different chemical features affect the distribution and behavior of the probes within a biological system.

Table 2: Potential Diversification Points of the this compound Scaffold

| Modification Site | Type of Reaction | Potential New Functional Group |

| Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, sulfonamides, secondary/tertiary amines |

| Aromatic Ring | Halogenation, Nitration | Bromo, chloro, nitro groups |

| Ethylthio Group | Oxidation | Sulfoxide, sulfone |

Structure Reactivity and Structure Property Relationships Academic Perspective

Steric and Electronic Effects of Fluoro and Ethylthio Substituents on Aniline (B41778) Reactivity

The reactivity of 2-Fluoro-4-ethylthioaniline is dictated by the combined influence of the amino (-NH2), fluoro (-F), and ethylthio (-SCH2CH3) groups. Each substituent exerts distinct electronic (inductive and resonance) and steric effects that modify the electron density of the aromatic ring and the basicity of the amino group.

Electronic Effects:

Amino Group (-NH2): This is a powerful activating group. Through its +M (mesomeric or resonance) effect, the nitrogen's lone pair of electrons delocalizes into the benzene (B151609) ring, significantly increasing electron density, particularly at the ortho and para positions. wikipedia.orgbyjus.com This makes the ring highly susceptible to electrophilic attack. libretexts.orgchemistrysteps.com

Ethylthio Group (-SCH2CH3): The sulfur atom in the ethylthio group also has lone pairs that can be donated to the aromatic ring, resulting in a +M effect. This makes the ethylthio group an activating, ortho/para-directing substituent. utexas.edu Its activating ability is generally considered moderate, less powerful than an amino or hydroxyl group. chemistrysteps.com

Steric and Basicity Effects:

The basicity of the aniline nitrogen is significantly influenced by the ortho-fluoro substituent. This is due to the "ortho effect," a combination of steric and electronic factors. The strong -I effect of the adjacent fluorine atom withdraws electron density from the amino group, reducing its ability to accept a proton. Furthermore, steric hindrance between the fluoro group and the amino group can impede the protonation process. As a result, ortho-substituted anilines are typically weaker bases than aniline itself. nist.gov

The combined electronic effects can be quantitatively assessed using Hammett substituent constants (σ), which measure the inductive (σI) and resonance (σR) effects of a substituent.

Note: Data for -SCH2CH3 is not as commonly tabulated, so -SCH3 is used as a close proxy.

Regioselectivity and Stereoselectivity Control in Derivatization

Regioselectivity:

In derivatization reactions, particularly electrophilic aromatic substitution, the positions of the existing substituents govern the placement of the incoming group. In this compound, all three substituents (-NH2, -F, -SCH2CH3) are ortho/para directors. wikipedia.org

The -NH2 group at position 1 is the most powerful activator and directs towards positions 2, 4, and 6. Positions 2 and 4 are already occupied. Therefore, the amino group strongly directs incoming electrophiles to position 6.

The -F group at position 2 directs towards positions 3, 5, and 6.

The -SCH2CH3 group at position 4 directs towards positions 3 and 5.

The final regiochemical outcome is a result of the competition between these directing influences. The hierarchy of activating strength is generally -NH2 > -SR > -F. chemistrysteps.com Consequently, the powerful directing effect of the amino group is dominant. However, with its primary target positions (2 and 4) blocked, the substitution pattern becomes more complex. The most likely positions for electrophilic attack are positions 3, 5, and 6, which are activated by at least one of the groups. The strong activation by the amino group towards position 6 makes it a highly probable site of substitution. Positions 3 and 5 are activated by both the fluoro and ethylthio groups, also making them viable targets. Steric hindrance from the existing substituents can further influence the final product distribution.

Stereoselectivity:

Control of stereoselectivity is not a factor in typical aromatic substitution reactions on the benzene ring itself, as the ring is planar. However, it becomes a critical consideration in reactions where a new chiral center is formed, for instance, in reactions involving the amino group or in more complex annulation reactions. The specific stereochemical outcome would depend heavily on the nature of the reactants, the catalyst system employed, and the reaction conditions. The steric bulk of the ortho-fluoro and para-ethylthio groups could potentially influence the approach of reagents to the amino group, thereby exerting some level of stereocontrol in specific synthetic transformations.

Comparative Analysis with Other Halogenated and Thioether-Substituted Anilines

The properties of this compound can be better understood by comparing it with other substituted anilines.

Comparison with Other Halogenated Anilines:

Fluorine is unique among the halogens. While all halogens are deactivating, the deactivating effect increases down the group (F < Cl < Br < I). This is because while electronegativity decreases, the effectiveness of resonance donation also decreases due to poorer orbital overlap between the larger p-orbitals of Cl, Br, and I with the 2p orbital of carbon. utexas.edu

2-Chloro-4-ethylthioaniline vs. This compound: The chloro-derivative would be more deactivated towards electrophilic substitution due to chlorine's weaker resonance donation. The basicity of the amino group would also be lower in the chloro-derivative, partly due to the greater steric hindrance from the larger chlorine atom (a more pronounced ortho effect). nist.gov

Comparison with Other Thioether/Ether-Substituted Anilines:

The nature of the atom in the para-substituent (e.g., sulfur vs. oxygen) and its alkyl group can alter the compound's reactivity.

2-Fluoro-4-methoxyaniline vs. This compound: An oxygen-containing ether (-OCH3) is a stronger activating group than a sulfur-containing thioether (-SR). utexas.edu This is due to the more effective overlap between the 2p orbitals of oxygen and carbon compared to the 3p-2p overlap for sulfur and carbon. Therefore, 2-fluoro-4-methoxyaniline would be more reactive towards electrophilic substitution.

Interactive Table: Comparison of pKa values of Anilinium Ions This table illustrates the effect of different substituents on the basicity of aniline. A lower pKa value indicates a weaker base.

| Compound | pKa (in water) |

| Aniline | 4.63 |

| o-Fluoroaniline | 2.96 |

| o-Chloroaniline | 2.62 |

| p-Methylthioaniline (-SCH3) | 4.35 |

| p-Methoxyaniline (-OCH3) | 5.34 |

| Data is compiled from various sources for comparison; the pKa of this compound is not readily published but would be expected to be low due to the ortho-fluoro substituent. |

This comparative analysis highlights that the specific combination of a fluoro group in the ortho position and an ethylthio group in the para position gives this compound a unique reactivity profile, balancing the strong deactivating inductive effect and steric hindrance of the ortho-fluorine with the activating resonance effects of both the para-thioether and the amino group itself.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of substituted anilines often involves multi-step processes that may include nitration of an aromatic ring followed by reduction. researchgate.net These methods can be hazardous and generate significant chemical waste. researchgate.net Future research should pivot towards the development of more sustainable and efficient synthetic routes to 2-Fluoro-4-ethylthioaniline.

Emerging opportunities lie in the adoption of green chemistry principles. Microwave-assisted organic synthesis, for instance, presents a compelling alternative that can dramatically reduce reaction times and often proceeds without the need for traditional organic solvents or catalysts. tandfonline.com Another promising frontier is the development of one-pot syntheses from abundant and low-cost starting materials. researchgate.net For example, catalytic dehydrogenation of substituted cyclohexanones in the presence of an ammonia (B1221849) source offers a direct route to anilines, bypassing traditional nitration/reduction sequences. researchgate.netacs.org Investigating similar pathways starting from appropriately substituted cyclohexanone (B45756) precursors could provide a more atom-economical and environmentally benign route to this compound.

Furthermore, leveraging C-H activation strategies, a cornerstone of modern organofluorine chemistry, could enable the direct installation of the fluoro or ethylthio groups onto a simpler aniline (B41778) precursor, minimizing the need for pre-functionalized starting materials. cas.cn

| Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Traditional (e.g., Nitration/Reduction) | Multi-step; uses strong acids and reducing agents. | Well-established methodology. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction time, potential for solvent-free conditions, high yields. | tandfonline.com |

| Catalytic Dehydrogenative Aromatization | Forms aromatic ring from cyclohexanone precursors. | High atom economy; uses readily available starting materials. | researchgate.netacs.org |

| Direct C-H Functionalization | Directly installs functional groups on a C-H bond. | Reduces step count; highly efficient. | cas.cn |

Discovery of Novel Reactivity Patterns for the Ethylthioaniline Moiety

The reactivity of the this compound aromatic ring is governed by the complex interplay of its three substituents. The amino group is a strongly activating ortho-, para-director, while the ethylthio group is a moderately activating ortho-, para-director. Conversely, the fluorine atom is a deactivating, yet ortho-, para-directing, substituent due to the competing effects of its strong electronegativity and lone pair donation.

Future research should focus on experimentally mapping the regioselectivity of various chemical transformations. Electrophilic aromatic substitution reactions, for instance, would provide insight into the dominant directing effects of this unique substitution pattern. It is also crucial to explore the untapped reactivity of the ethylthio group. This moiety could serve as a synthetic handle for:

Oxidation: Selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would drastically alter the electronic properties of the molecule, converting the electron-donating group into a powerful electron-withdrawing one.

Metal-Catalyzed Cross-Coupling: The C-S bond could potentially be activated for cross-coupling reactions, allowing for the introduction of new carbon or heteroatom substituents at the 4-position.

Coordination Chemistry: The sulfur atom's lone pairs make it a potential ligand for coordination to metal centers, opening avenues for the synthesis of novel organometallic complexes with catalytic or material applications.

| Reaction Type | Potential Reactive Site(s) | Controlling Factors | Research Opportunity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Positions 3, 5, 6 | Combined directing effects of -NH2, -F, and -SEt groups. | Systematic study to determine regiochemical outcomes. |

| Oxidation | Sulfur atom of the ethylthio group | Choice of oxidizing agent and reaction conditions. | Synthesis of novel sulfoxide and sulfone derivatives. |

| Buchwald-Hartwig Amination | Amino group | Coupling with aryl halides. | Synthesis of complex triarylamine structures. |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Derivatives

The unique combination of an electron-rich aniline system with a polarizable sulfur atom and an electronegative fluorine makes this compound an exemplary candidate as a monomer for advanced functional materials. adfnmt.comwiley-vch.de

An immediate opportunity lies in its use for the synthesis of novel polyaniline derivatives. rsc.org The electrochemical polymerization of this compound or its copolymers could yield conductive polymers with tailored properties. The fluorine and ethylthio substituents are expected to modulate the polymer's solubility, morphology, conductivity, and environmental stability. rsc.org Such materials could find applications in chemical sensors, anti-corrosion coatings, and organic electronic devices. rsc.org

Beyond polymers, this aniline derivative could be a key component in the synthesis of nitrogen-containing macrocyclic arenes. mdpi.com These structures are of great interest for their applications in molecular recognition, selective adsorption, and supramolecular chemistry. mdpi.com The specific functional groups on the this compound unit would influence the cavity size, shape, and binding properties of the resulting macrocycle.

| Material Class | Role of this compound | Potential Application | References |

|---|---|---|---|

| Conductive Polymers | Monomer for substituted polyanilines. | Chemical sensors, organic electronics, anti-corrosion coatings. | rsc.org |

| Macrocyclic Arenes | Building block for supramolecular structures. | Molecular recognition, selective separation, catalysis. | mdpi.com |

| Organic Emitters | Core structure for tuning HOMO/LUMO levels. | Organic Light-Emitting Diodes (OLEDs). | wiley-vch.de |

Deeper Theoretical Insights Guiding Experimental Design and Discovery

Concurrent with experimental work, in-depth computational studies can provide predictive insights and guide the efficient design of new synthetic routes and materials. Theoretical chemistry offers a powerful toolkit to probe the properties of this compound at a molecular level.

Using methods such as Density Functional Theory (DFT), researchers can:

Model Reaction Pathways: Elucidate the mechanisms of unconventional synthetic reactions, calculate activation energies, and predict the most favorable conditions, thereby reducing the amount of empirical optimization required.

Predict Reactivity: Generate molecular orbital maps and electrostatic potential surfaces to accurately predict the regioselectivity of electrophilic substitutions and other reactions, corroborating and guiding experimental findings.

Simulate Material Properties: For polymers derived from this compound, computational models can predict key electronic properties like band gaps, charge carrier mobility, and absorption spectra. This allows for the in silico screening of potential materials for specific applications in organic electronics before committing to their synthesis.

Analyze Supramolecular Interactions: Model the non-covalent interactions that would govern the assembly of macrocycles and their binding with guest molecules, accelerating the design of new host-guest systems.

By integrating theoretical calculations with practical experimentation, the exploration of this compound chemistry can proceed more rapidly and with a higher degree of precision, paving the way for targeted discovery and innovation.

| Computational Method | Research Area | Property/Insight to be Gained |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction mechanisms, activation barriers, electrostatic potential, regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Functional Materials | Electronic absorption spectra, prediction of optical properties. |

| Molecular Dynamics (MD) | Functional Materials | Polymer chain conformation, morphology of bulk materials, host-guest dynamics. |

Q & A

Q. What strategies optimize the regioselectivity of fluorination in derivatives of this compound?

- Methodological Answer : Screen directing groups (e.g., -SOR, -Bpin) to enhance fluorine incorporation at the ortho position. Use Pd-catalyzed C-H activation with Selectfluor® in anhydrous acetonitrile. Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) and optimize temperature (80–100°C) for maximal yield (>70%) .

Q. How can researchers differentiate between radical vs. electrophilic pathways in reactions involving this compound?

- Methodological Answer : Introduce radical scavengers (TEMPO, BHT) to reaction mixtures; observe suppression of product formation via GC-MS. Compare kinetic isotope effects (CH-D vs. CH) to identify proton transfer steps. Use EPR spectroscopy to detect transient radical intermediates .

Q. What analytical approaches detect trace impurities (e.g., ethylthio byproducts) in synthesized batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (0.1% formic acid mobile phase) to separate impurities. Quantify using external calibration curves. For sulfur-containing byproducts, use ICP-MS or ion chromatography. Report limits of detection (LOD < 0.1 ppm) and validate with spiked recovery tests .

Methodological Frameworks

Q. How should researchers structure reports to ensure reproducibility of studies on this compound?

- Guidelines : Follow IUPAC standards for reporting yields, solvents, and catalysts. Include raw spectral data (e.g., NMR integrals, IR peaks) in appendices. Use tables to summarize reaction conditions (time, temperature, molar ratios) and figures for kinetic profiles. Reference prior studies to contextualize novel findings .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity assays?

Q. How can computational modeling predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.